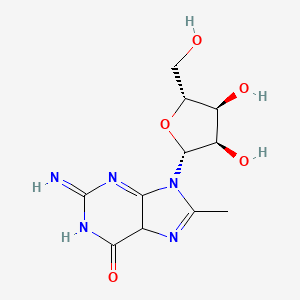
Guanosine, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 8-methyl- is a modified nucleoside where a methyl group is introduced at the C8 position of the guanine base. This modification significantly alters the chemical and physical properties of the nucleoside, making it a valuable tool in various scientific research applications, particularly in the study of nucleic acid structures and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .
Types of Reactions:
Oxidation: 8-methylguanosine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Substitution: The methyl group at the C8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Alkylation: The compound can undergo further alkylation reactions, particularly at the nitrogen atoms of the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Alkylation: Alkyl halides in the presence of a base are commonly used for further alkylation.
Major Products:
Oxidation: Oxidized derivatives of 8-methylguanosine.
Substitution: Substituted guanosine derivatives with various functional groups.
Alkylation: Further alkylated guanosine derivatives.
Scientific Research Applications
Chemistry: 8-methylguanosine is used as a stabilizer for Z-form RNA, which is a left-handed helical form of RNA. This stabilization is crucial for studying the structural and functional properties of Z-RNA .
Biology: In biological research, 8-methylguanosine is used to study the interactions between nucleic acids and proteins. It helps in understanding the role of modified nucleosides in RNA and DNA structures .
Medicine: Its unique properties make it a candidate for drug development targeting specific nucleic acid structures .
Industry: In the industrial sector, 8-methylguanosine is used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .
Comparison with Similar Compounds
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose.
8-Bromoguanosine: A nucleoside with a bromine atom at the C8 position of the guanine base.
8-Azaguanosine: A nucleoside with a nitrogen atom replacing the carbon at the C8 position.
Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
ZJRXCAQZFLRRHM-XXWJQXOGSA-N |
Isomeric SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















